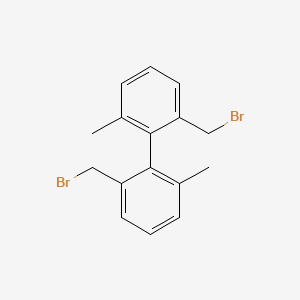
2,2'-Bis(bromomethyl)-6,6'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is a brominated organic compound with the molecular formula C16H16Br2. This compound is characterized by the presence of two bromomethyl groups and two methyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dimethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include alkylation of DNA, proteins, and other cellular components, which can result in changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl.
2,2’-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups instead of the biphenyl structure.
Pentaerythritol tetrabromide: Contains four bromomethyl groups attached to a central carbon atom.
Uniqueness
2,2’-Bis(bromomethyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl structure with bromomethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
93010-59-4 |
|---|---|
Molekularformel |
C16H16Br2 |
Molekulargewicht |
368.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
AJXVPMHBXYMYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CBr)C2=C(C=CC=C2CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
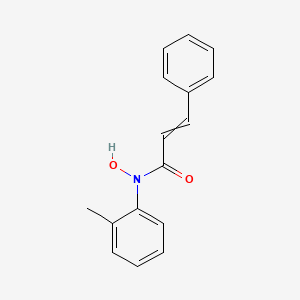
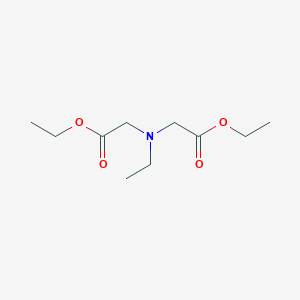
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
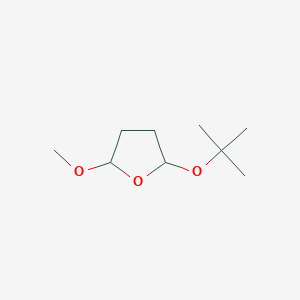
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
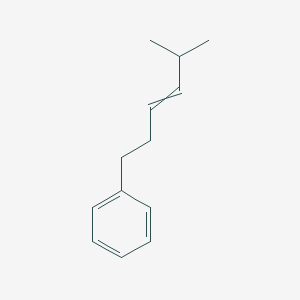
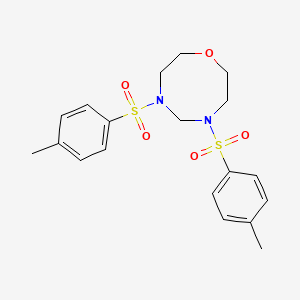
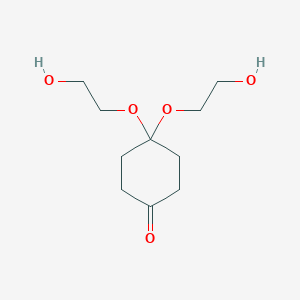
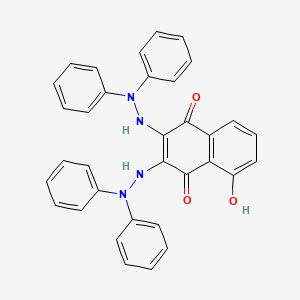
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
